1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol
Overview
Description
1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol is a versatile organic compound characterized by its unique structure, which includes a cyclopentane ring with an aminoethylamino group and a hydroxyl group attached to the first carbon atom
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of cyclopentanone with 2-aminoethanol and ammonia under high pressure and temperature in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable cyclopentyl halide with 2-aminoethanolamine under basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as halides and amines are used, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation: Cyclopentanone, cyclopentanoic acid.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclopentanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its catalytic properties are being investigated for use in industrial processes, such as the production of fine chemicals and polymers.
Mechanism of Action
The mechanism by which 1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical processes it is designed to influence.
Comparison with Similar Compounds
Cyclopentylamine
Cyclopentanol
2-Aminoethanolamine
Uniqueness: 1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications. Its dual amino groups and hydroxyl group provide versatility in synthesis and reactivity, making it distinct from other cyclopentane derivatives.
Properties
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-5-6-10-7-8(11)3-1-2-4-8/h10-11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGVRSTJQVKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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